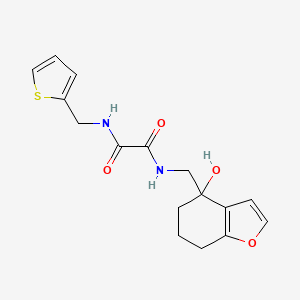

N1-((4-羟基-4,5,6,7-四氢苯并呋喃-4-基)甲基)-N2-(噻吩-2-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

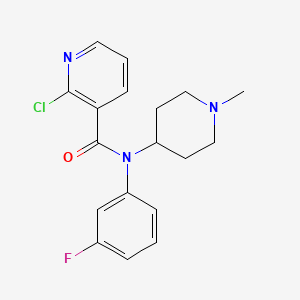

The compound N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a multifunctional molecule that is likely to exhibit a complex molecular structure due to the presence of multiple heterocyclic components, such as benzofuran and thiophene rings. These structural features suggest potential for interesting chemical behavior and interactions.

Synthesis Analysis

While the specific synthesis of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is not detailed in the provided papers, related synthetic methods can be inferred. For instance, the synthesis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides involves the formation of a fused six-membered ring adopting a half-chair conformation, which is a common feature in the synthesis of complex heterocyclic compounds . This suggests that the synthesis of the compound may also involve the formation of a similar six-membered ring structure.

Molecular Structure Analysis

The molecular structure of related compounds, as mentioned in the first paper, shows a tendency for the six-membered ring to exhibit conformational disorder . This could imply that N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide may also display similar structural characteristics, with potential disorder in its conformation due to the flexibility of the tetrahydrobenzofuran moiety.

Chemical Reactions Analysis

The second paper discusses the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole . Although this does not directly relate to the compound , it does highlight the reactivity of hydroxy-substituted aromatic compounds in electrochemical reactions. This could suggest that the hydroxy group in the tetrahydrobenzofuran moiety of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide may also participate in similar electrochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can be speculated based on the properties of structurally similar compounds. For example, the presence of hydrogen bonding and π-π stacking interactions in the related benzamides suggests that the compound may also form supramolecular aggregates through similar non-covalent interactions . Additionally, the electrochemical behavior of dihydroxybenzenes implies that the compound may exhibit redox activity, which could be relevant in its chemical reactivity and potential applications .

科学研究应用

Orexin Receptor Antagonism and Eating Disorders

针对促觉醒素受体的化合物研究,如SB-649868,突显了针对涉及强迫行为的特定神经途径的潜力,包括进食障碍。SB-649868在减少大鼠暴饮暴食的有效性,而不影响标准食物摄入,表明作用于促觉醒素受体或类似神经靶点的化合物可能在治疗以强迫性消费行为为特征的疾病中有应用(Piccoli et al., 2012)。

抗癌活性

关于含羟基苯并[b]噻吩类似物的研究显示出对喉癌细胞的选择性,表明N1-((4-羟基-4,5,6,7-四氢苯并呋喃-4-基)甲基)-N2-(噻吩-2-基甲基)草酰胺的衍生物可能具有抗增殖活性。羟基的存在及其在抗癌活性中的作用表明,结构类似的化合物可能在肿瘤学治疗中具有潜在应用(Haridevamuthu et al., 2023)。

合成和化学反应

苯并[b]噻吩衍生物的亲电取代反应和重排为可应用于N1-((4-羟基-4,5,6,7-四氢苯并呋喃-4-基)甲基)-N2-(噻吩-2-基甲基)草酰胺提供了合成策略的基础。这些反应有助于引入可能调节生物活性或理化性质的功能基团,支持其在药物化学和药物设计中的潜在用途(Clarke et al., 1973)。

铜催化偶联反应

应用铜催化偶联反应合成生物活性分子,包括涉及(杂)芳基氯化物和酰胺的反应,为合成和修饰N1-((4-羟基-4,5,6,7-四氢苯并呋喃-4-基)甲基)-N2-(噻吩-2-基甲基)草酰胺提供了潜在方法。这类反应可以促进开发具有增强生物活性或特定靶向能力的衍生物(De et al., 2017)。

属性

IUPAC Name |

N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-14(17-9-11-3-2-8-23-11)15(20)18-10-16(21)6-1-4-13-12(16)5-7-22-13/h2-3,5,7-8,21H,1,4,6,9-10H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIJODFFZISCNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NCC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)

![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)

![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)

![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)